Superior Intrinsic Potency Against Adult Tetranychus urticae Compared to Cyflumetofen, Bifenazate, and Abamectin
In laboratory toxicity tests against adult Tetranychus urticae, cyenopyrafen demonstrated an LC50 of 0.240 mg/L, which was 1.7-fold more potent than the closely related complex II inhibitor cyflumetofen (LC50 = 0.415 mg/L), and approximately 15-fold more potent than bifenazate (LC50 = 3.583 mg/L) [1].
| Evidence Dimension | Median lethal concentration (LC50) against adult T. urticae |
|---|---|
| Target Compound Data | LC50 = 0.240 mg/L |
| Comparator Or Baseline | Cyflumetofen: LC50 = 0.415 mg/L; Bifenazate: LC50 = 3.583 mg/L; Abamectin: LC50 = 5.531 mg/L |
| Quantified Difference | 1.7-fold more potent than cyflumetofen; 14.9-fold more potent than bifenazate; 23.0-fold more potent than abamectin |
| Conditions | Laboratory toxicity bioassay, adult T. urticae, strawberry context |
Why This Matters
Higher intrinsic potency enables lower application rates or extended control intervals, directly impacting cost-effectiveness and resistance management.
- [1] Jiang L, Wang H, Qiao K, et al. Increasing Cyetpyrafen Spray Volume and Ozone Spray Improves the Control Effects against Two-Spotted Spider Mite (Tetranychus urticae) in Strawberries. Plants. 2024;13(13):1809. View Source
